Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

pKa modulation amine basicity oxetane bioisostere

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS 2230200-74-3) is a chiral, sp³-rich oxetane-containing benzoate ester with molecular formula C₁₂H₁₆N₂O₃ and molecular weight 236.27 g·mol⁻¹. The compound features a 4-amino-3-(methylamino)benzoate core functionalized with a stereochemically defined (S)-oxetan-2-ylmethyl group on the secondary amine.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 2230200-74-3
Cat. No. B6300899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
CAS2230200-74-3
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)NCC2CCO2
InChIInChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3/t9-/m0/s1
InChIKeyCEYHKCZODRRMMV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS 2230200-74-3): A Stereodefined Oxetane-Functionalized Benzoate Building Block for Physicochemical Optimization


Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS 2230200-74-3) is a chiral, sp³-rich oxetane-containing benzoate ester with molecular formula C₁₂H₁₆N₂O₃ and molecular weight 236.27 g·mol⁻¹ . The compound features a 4-amino-3-(methylamino)benzoate core functionalized with a stereochemically defined (S)-oxetan-2-ylmethyl group on the secondary amine. The oxetane ring, a four-membered cyclic ether, serves as a compact, polar bioisostere capable of modulating pKa, lipophilicity (LogD), aqueous solubility, and metabolic stability of appended amines, while the (S)-configuration ensures enantiomerically defined spatial output [1][2]. This combination makes it a strategic building block for medicinal chemistry programs targeting improved drug-like profiles.

Why Non-Oxetane Analogs Like Methyl 4-Amino-3-(methylamino)benzoate Cannot Reproduce the Pharmacochemical Advantages of CAS 2230200-74-3


Methyl 4-amino-3-(methylamino)benzoate (CAS 616224-38-5) and other in-class benzoate esters lacking the oxetane moiety cannot replicate the integrated property modulation achieved by CAS 2230200-74-3. The oxetane ring inductively reduces the basicity of the proximal secondary amine (ΔpKa ≈ −1.0 to −3.5 units depending on topological distance), lowering the fraction of ionized species at physiological pH, which directly impacts membrane permeability, off-target ion channel binding (e.g., hERG), and CYP-mediated interactions [1]. Additionally, oxetane incorporation consistently improves aqueous solubility by factors of 4- to >4000-fold compared to gem-dimethyl analogs and enhances metabolic stability by diverting clearance away from cytochrome P450 pathways toward microsomal epoxide hydrolase (mEH) [2][3]. The (S)-stereochemistry of the oxetanyl side chain in CAS 2230200-74-3 further defines a precise conformational exit vector that achiral or racemic alternatives cannot provide, a critical factor in structure-based drug design [4]. Generic substitution therefore sacrifices the predictable, multi-parameter optimization that this compound delivers.

Quantitative Differentiation of Methyl 4-Amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS 2230200-74-3) vs. Closest Analogs


Amine Basicity Modulation: pKa Reduction of 1.0–3.5 Units vs. Non-Oxetane Analogs

Incorporation of the oxetane ring at the β-position relative to the secondary amine (as in CAS 2230200-74-3) reduces amine basicity by approximately ΔpKa = −1.0 to −2.0 units; α-position placement achieves ΔpKa = −2.5 to −3.5 units . This is corroborated by a case study where replacing a gem-dimethyl group with an oxetane lowered the pKa of a distal piperidine nitrogen, shifting AChE selectivity from problematic (IC₅₀ = 4.4 nM ChK1 / non-selective) to highly selective (ChK1 IC₅₀ = 2.5 nM; AChE IC₅₀ = 2.42 μM, >950-fold selective) [1]. Methyl 4-amino-3-(methylamino)benzoate (CAS 616224-38-5), the direct non-oxetane analog, carries a secondary amine with a predicted conjugate acid pKa of 4.42 ± 0.10 . By inference, CAS 2230200-74-3 is expected to exhibit a pKa of approximately 2.4 to 3.4 at its secondary amine due to oxetane-induced inductive withdrawal, yielding a markedly different ionization profile.

pKa modulation amine basicity oxetane bioisostere

Aqueous Solubility Enhancement: 4- to >4000-Fold Improvement Over Gem-Dimethyl Analogs

Replacement of a gem-dimethyl group with an oxetane ring consistently increases aqueous solubility by a factor of 4 to over 4000 across diverse scaffolds, as demonstrated in comparative solubility studies of cyclic and acyclic amines [1]. In the matched molecular pair study of 12 3-aryl-3-amino-oxetane vs. benzamide pairs, amino-oxetanes displayed broadly comparable permeability and lipophilicity profiles while exhibiting improved solubility relative to their amide counterparts [2]. The oxetane motif in CAS 2230200-74-3, appended via a methylene linker to the benzoate scaffold, introduces polarity and sp³ character that disrupts crystal packing and enhances hydration, effects absent in non-oxetane analogs such as methyl 4-amino-3-(methylamino)benzoate.

aqueous solubility oxetane gem-dimethyl replacement

Metabolic Stability: CYP-Independent Clearance Pathway via mEH Reduces Oxidative Metabolism

Oxetane-containing compounds can be designed to direct metabolic clearance through microsomal epoxide hydrolase (mEH) rather than cytochrome P450 (CYP) enzymes, reducing CYP-mediated drug-drug interaction (DDI) risk and oxidative degradation [1]. This metabolic rerouting is a unique property of the oxetane ring, not shared by non-oxetane benzoate analogs such as methyl 4-amino-3-(methylamino)benzoate, which rely on standard CYP oxidation pathways for clearance [2]. The oxetane moiety in CAS 2230200-74-3 provides a built-in metabolic switch that can be leveraged to lower intrinsic clearance in hepatic microsomes, a benefit documented across clinical and preclinical oxetane-containing candidates [3].

metabolic stability cytochrome P450 microsomal epoxide hydrolase oxetane metabolism

Stereochemical Control: (S)-Configuration Defines a Unique Conformational Exit Vector for Chiral Target Engagement

The (S)-oxetan-2-ylmethylamino side chain of CAS 2230200-74-3 is a single enantiomer with a defined stereochemical configuration, providing a precise spatial orientation of the oxetane ring relative to the benzoate core [1]. The (R)-enantiomer (CAS not specified; available as a separate compound) would project the oxetane moiety into a different geometric vector, leading to divergent target binding profiles . In matched molecular pair analysis, amino-oxetanes were shown to adopt a preferred gauche conformation more topologically similar to sulfonamides than to amides, highlighting the importance of stereochemistry in defining exit vectors and binding site complementarity [2]. Achiral or racemic building blocks cannot provide this level of spatial control, which is essential for structure-based drug design and SAR campaigns where chiral discrimination is critical.

chiral synthesis stereochemistry oxetane conformation structure-based drug design

Prioritized Application Scenarios for Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS 2230200-74-3) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Reduced Amine Basicity and Improved Selectivity

The oxetane-induced pKa reduction of 1.0–2.0 units at the secondary amine (class inference, ΔpKa −1.0 to −2.0 for β-oxetane proximity [1]) mirrors the successful ChK1 inhibitor optimization where oxetane incorporation dramatically improved selectivity over AChE (>950-fold) and lowered off-target risk [2]. CAS 2230200-74-3 is an ideal scaffold for incorporating this basicity-modulating motif into kinase inhibitor cores where an amine handle is required for target hydrogen bonding but protonation at physiological pH drives undesirable off-target pharmacology.

Fragment-Based Drug Discovery (FBDD) Requiring High Aqueous Solubility and sp³ Character

With predicted solubility enhancement of 4- to >4000-fold compared to gem-dimethyl counterparts [1], this oxetane-benzoate building block provides the high aqueous solubility and three-dimensional character favored in fragment libraries. Its molecular weight (236.27 Da) and sp³-rich oxetane ring align with the 'rule of three' guidelines for fragment selection, while the (S)-stereochemistry offers a chirally defined starting point for fragment growing and merging strategies [2].

CYP Liability Reduction Programs: Scaffold with Built-In mEH Metabolic Routing

For programs where CYP-mediated metabolism and CYP inhibition present key liability concerns, CAS 2230200-74-3 provides an oxetane handle that can direct clearance through mEH instead of CYP enzymes [1]. This intrinsic property, absent in standard benzoate building blocks, enables medicinal chemists to design compounds with lower predicted CYP-dependent drug-drug interaction potential and reduced oxidative degradation, as demonstrated across multiple clinical oxetane-containing candidates [2].

Sulfonamide Bioisostere Programs Exploiting Gauche Conformational Topology

Amino-oxetane matched molecular pair studies reveal that the aryl amino-oxetane motif adopts a gauche conformation topologically similar to sulfonamides, providing better like-for-like topological replacement than for amides [1]. CAS 2230200-74-3, with its (S)-configured oxetanyl side chain, delivers a precise conformational vector suitable for replacing sulfonamide moieties in lead compounds where sulfonamide-related toxicity or suboptimal PK properties require isosteric substitution [2].

Quote Request

Request a Quote for Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.